molecular formula C12H14BrNO3 B1500030 Methyl 3-bromo-4-morpholinobenzoate CAS No. 1131622-56-4

Methyl 3-bromo-4-morpholinobenzoate

Cat. No.: B1500030
CAS No.: 1131622-56-4
M. Wt: 300.15 g/mol
InChI Key: LUCMWMVNYIUSOJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-morpholinobenzoate is a chemical compound intended for research and development purposes only. It is not for diagnostic or therapeutic uses. The compound features a benzoate ester core functionalized with both a bromo substituent and a morpholino group. This structure makes it a valuable synthetic intermediate, particularly in pharmaceutical research for constructing more complex molecules. The morpholino ring is a common pharmacophore found in biologically active compounds, and the bromine atom serves as a versatile handle for further synthetic modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . Research indicates that compounds incorporating the morpholino moiety are of significant interest in medicinal chemistry for their potential biological activities . This reagent can be used in the exploration of new antimicrobial agents and other therapeutic areas. Researchers utilize this building block to develop novel chemical entities for biological screening. Proper safety procedures must be followed. Refer to the Safety Datasheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

methyl 3-bromo-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCMWMVNYIUSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661075
Record name Methyl 3-bromo-4-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131622-56-4
Record name Methyl 3-bromo-4-(4-morpholinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131622-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-4-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Heterocyclic Motifs in Contemporary Organic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to organic chemistry and, by extension, to life itself. The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique chemical and physical properties to these molecules.

The morpholine (B109124) ring, a six-membered heterocycle containing both a secondary amine and an ether linkage, is a particularly noteworthy motif. It is often considered a "privileged structure" in medicinal chemistry. nih.govnih.govsci-hub.sesci-hub.se This is due to its favorable physicochemical properties, including its ability to enhance aqueous solubility and metabolic stability, and its straightforward synthetic accessibility. nih.govsci-hub.se The presence of the morpholine moiety can significantly influence a molecule's pharmacokinetic profile, improving its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govsci-hub.se Consequently, the morpholine scaffold is a common feature in a wide array of approved drugs and experimental therapeutic agents. nih.govwisdomlib.org

The Role of Benzoate Esters in Chemical Synthesis and Derivatization

Benzoate (B1203000) esters are a class of organic compounds derived from benzoic acid. They are characterized by the presence of a carboxyl group in which the hydroxyl group is replaced by an alkoxy group. These esters are valuable intermediates in organic synthesis due to the reactivity of the ester functional group. fiveable.menumberanalytics.com

The ester linkage in benzoates is susceptible to various chemical transformations. For instance, they can undergo hydrolysis to revert to the parent carboxylic acid and alcohol, a reaction that can be catalyzed by either acids or bases. fiveable.menumberanalytics.com This reversible nature makes them useful as protecting groups for carboxylic acids. Furthermore, benzoate esters can participate in a range of carbon-carbon bond-forming reactions, such as the Claisen condensation, which is instrumental in building more complex molecular architectures. fiveable.me They can also be reduced to form aldehydes or alcohols and can react with organometallic compounds like Grignard reagents to yield tertiary alcohols. libretexts.org The versatility of benzoate esters makes them a cornerstone in the synthesis of pharmaceuticals and other fine chemicals. fiveable.me

Contextualizing Methyl 3 Bromo 4 Morpholinobenzoate Within Advanced Chemical Synthesis

Methyl 3-bromo-4-morpholinobenzoate is a compound that strategically combines the key features of a brominated benzoate (B1203000) ester and a morpholine (B109124) ring. While specific research on this exact compound is not widely available in public literature, its structure suggests its potential as a valuable building block in the synthesis of more complex molecules.

The synthesis of this compound would likely involve the reaction of a suitable precursor, such as Methyl 3-bromo-4-fluorobenzoate or Methyl 3-bromo-4-(bromomethyl)benzoate, with morpholine. This type of reaction, a nucleophilic aromatic substitution or a nucleophilic alkyl substitution, is a common and well-understood transformation in organic synthesis.

The properties of this hybrid molecule can be inferred from its constituent parts. The brominated benzene (B151609) ring offers a site for further functionalization through reactions like cross-coupling, while the morpholine moiety can enhance solubility and introduce a basic center. The methyl ester group provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

To provide a comparative context, the properties of several related brominated benzoate derivatives are presented in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl 3-bromo-4-methylbenzoateC₉H₉BrO₂229.0738-44 sigmaaldrich.com
Methyl 3-bromo-4-fluorobenzoateC₈H₆BrFO₂233.03-
Methyl 3-bromo-4-hydroxybenzoateC₈H₇BrO₃231.04108-110 fishersci.com
Methyl 3-bromo-4-(bromomethyl)benzoateC₉H₈Br₂O₂307.97-

Data sourced from publicly available chemical databases. sigmaaldrich.comfishersci.comnih.govnih.gov

Overview of Research Trajectories for Novel Brominated Benzoate Morpholine Hybrids

Precursor Synthesis and Derivatization Strategies

The initial phase of the synthesis focuses on constructing a suitably substituted benzene (B151609) ring that can be elaborated into the final product. This typically involves starting with a simpler, commercially available benzoate derivative and introducing the necessary substituents in a controlled manner.

A critical step in the synthesis is the regioselective introduction of a bromine atom at the C-3 position, ortho to the morpholine group and meta to the methyl ester. The directing effects of the substituents on the aromatic ring are paramount for achieving this specific substitution pattern.

One effective strategy begins with a precursor containing a strong ortho-para directing group at the C-4 position, such as a hydroxyl or amino group. For instance, starting with methyl 4-hydroxybenzoate (B8730719), electrophilic bromination can be directed to the position ortho to the hydroxyl group (C-3). A synthetic route for a related compound, febuxostat, was established by Chen et al. using methyl 4-hydroxybenzoate as the starting material, which involved a key bromination step. researchgate.net

Alternatively, a synthesis can commence from a precursor that already contains the desired bromine atom. For example, the synthesis of Methyl 3-amino-4-bromobenzoate, a closely related structure, can be achieved starting from 4-Bromo-3-nitrobenzoic acid. chemicalbook.com In this route, the nitro group is subsequently reduced to an amino group. Another precursor, 3-Bromo-4-methylbenzoic acid, also serves as a viable starting point, where the methyl group can be later functionalized to introduce the morpholine moiety. nih.gov

The bromination of methyl benzoate itself, using a Lewis acid catalyst like iron(III) bromide, typically results in meta-substitution, yielding methyl 3-bromobenzoate, due to the electron-withdrawing nature of the ester group. Therefore, this direct approach is not suitable for achieving the required ortho-bromo substitution pattern relative to the C-4 substituent.

Table 1: Comparison of Precursors for Ortho-Bromination

Precursor Directing Group Advantage
Methyl 4-hydroxybenzoate -OH (ortho, para-director) Strong activation for regioselective bromination at C-3. researchgate.net
4-Bromo-3-nitrobenzoic acid Pre-existing bromine Avoids a separate bromination step, requires reduction of the nitro group. chemicalbook.com

With a suitably halogenated precursor in hand, the next key transformation is the introduction of the morpholine ring at the C-4 position. This is typically accomplished through two powerful methods: Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): This reaction is effective when the C-4 position bears a good leaving group, such as a fluoride (B91410) or chloride atom, and the aromatic ring is activated by an electron-withdrawing group. nih.govmdpi.com For the synthesis of the target molecule, a precursor like methyl 3-bromo-4-fluorobenzoate would be ideal. Morpholine, acting as a nucleophile, attacks the electron-deficient carbon at C-4, displacing the fluoride ion. The reaction is typically carried out in polar aprotic solvents like DMSO or MeCN to facilitate the formation of the charged intermediate (Meisenheimer complex). nih.govmdpi.com The use of arenophilic π-acid catalysis can also activate otherwise inert halobenzenes toward SNAr reactions. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and efficient method for forming carbon-nitrogen bonds. It allows for the coupling of an aryl halide (or triflate) with an amine. chemspider.com In this context, a precursor such as methyl 3,4-dibromobenzoate could be reacted with morpholine in the presence of a palladium catalyst (e.g., [Pd₂(dba)₃]), a suitable phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOBut). chemspider.com This method offers broad substrate scope and functional group tolerance, making it a powerful tool for this synthetic step.

The methyl ester group can be introduced at various stages of the synthesis. If the synthesis starts with a benzoic acid derivative, such as 3-bromo-4-morpholinobenzoic acid epa.gov, an esterification step is required.

Fischer Esterification: This is a classic and straightforward method involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), under reflux conditions. scielo.brsciencemadness.org The reaction is an equilibrium process, and using a large excess of methanol helps to drive it towards the product side.

Acyl Chloride Formation: A two-step, higher-yielding alternative involves first converting the carboxylic acid to a more reactive acyl chloride. This is achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The resulting acyl chloride is then reacted with methanol, often in the presence of a base to neutralize the HCl byproduct, to form the methyl ester.

Table 2: Common Esterification Methods

Method Reagents Conditions Key Features
Fischer Esterification Methanol, H₂SO₄ (catalyst) Reflux Equilibrium reaction; requires excess alcohol. sciencemadness.org

Optimized Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, selectivity, and environmental impact of the process.

Catalysis plays a central role in the efficient synthesis of Methyl 3-bromo-4-morpholinobenzoate. As mentioned, the Buchwald-Hartwig amination relies on a palladium catalyst to facilitate the crucial C-N bond formation, offering a significant advantage over traditional, often harsher, methods. chemspider.com

Furthermore, palladium catalysts are widely used in other cross-coupling reactions, such as Suzuki or Stille couplings, which could be employed to build the substituted benzoate framework from different precursors. For example, methyl 4-bromobenzoate (B14158574) is a common substrate in various palladium-catalyzed cross-coupling reactions to introduce different functional groups. sigmaaldrich.com Even the esterification step is catalytic, employing a strong acid to accelerate the reaction. sciencemadness.org These catalytic methods are advantageous as they often require only small amounts of the catalyst, proceed under milder conditions, and generate less waste compared to stoichiometric reactions.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include the choice of solvent, temperature, reaction time, and the specific catalyst/ligand system.

For instance, in SNAr reactions, the choice of solvent is critical. While dichloromethane (B109758) and benzene have been traditionally used, "greener" solvents like acetonitrile (B52724) can offer a better balance between reaction conversion and selectivity. scielo.br In a study on a related reaction, optimizing the reaction time from 20 hours to 4 hours was achieved without a significant drop in conversion or selectivity, thereby preventing the formation of undesired byproducts associated with longer reaction times. scielo.br

In the context of Buchwald-Hartwig amination, the yield is highly dependent on the combination of the palladium source, the phosphine ligand, the base, and the solvent. chemspider.com Careful screening of these parameters is necessary to identify the optimal conditions for the specific substrates involved. For example, the reaction is typically conducted under an inert atmosphere to prevent the degradation of the catalyst. chemspider.com Green chemistry principles encourage the use of catalyst- and additive-free methods where possible, reducing the environmental footprint of the synthesis. nih.govijisrt.com

Sustainable and Environmentally Benign Synthetic Protocols

Modern synthetic chemistry emphasizes the development of "green" methodologies that are both efficient and environmentally responsible. wjpmr.comyoutube.com These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comresearchgate.net In the synthesis of morpholine-containing derivatives, microwave irradiation can drastically reduce reaction times from hours to mere minutes compared to conventional heating methods. researchgate.neterdogan.edu.tr This rapid, uniform heating often leads to higher yields and cleaner reaction profiles with fewer byproducts, simplifying subsequent purification steps. For the synthesis of this compound, reacting the precursor with morpholine in a microwave reactor can offer a significant improvement in efficiency and energy usage. researchgate.net

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for facilitating reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). ijirset.comcrdeepjournal.org In the context of synthesizing this compound, PTC can eliminate the need for harsh, high-boiling polar aprotic solvents. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the morpholine nucleophile from a solid or aqueous phase into the organic phase containing the aryl halide substrate. nih.gov This enables the reaction to proceed efficiently under milder conditions and in more environmentally friendly solvents, leading to faster reaction rates and higher yields. acs.orgacs.org

Solvent-Free and Solid-Supported Reactions: Another green approach involves conducting the synthesis under solvent-free conditions, for instance by grinding the reactants together, sometimes with a solid base catalyst like MgO. researchgate.netijisrt.com This mechanochemical approach minimizes solvent waste, which is a primary contributor to the environmental impact of chemical processes. Using solid-supported reagents or catalysts further simplifies the work-up, as the catalyst can be removed by simple filtration. nih.gov

Advanced Purification and Isolation Techniques

Achieving high purity is essential for the use of this compound in any research setting. This requires the use of advanced purification and analytical methods to isolate the target compound from unreacted starting materials, byproducts, and other impurities.

Chromatographic Methods for Compound Isolation

Chromatography is the cornerstone of purification for organic compounds like this compound. The choice of method depends on the scale of the purification and the required final purity.

Flash Column Chromatography: This is the most common preparative technique for purifying gram-scale quantities of the compound. A glass column is packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through it. For a compound with the polarity of this compound, a common mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). chemicalbook.com The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or for purifying smaller quantities, preparative HPLC is the method of choice. It operates on the same principles as column chromatography but uses smaller particles for the stationary phase and high pressure to move the mobile phase, resulting in much higher resolution. Reversed-phase HPLC, with a non-polar C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), is particularly well-suited for this type of molecule.

Below is an interactive table summarizing typical chromatographic conditions.

Technique Stationary Phase Typical Mobile Phase Detection Primary Use
Flash Column ChromatographySilica GelHexane/Ethyl Acetate GradientTLC with UV visualizationPreparative scale-up
Preparative HPLCC18-functionalized SilicaWater/Acetonitrile GradientUV-Vis Detector (e.g., 254 nm)High-purity isolation
Analytical HPLCC18-functionalized SilicaWater/Acetonitrile GradientUV-Vis DetectorPurity assessment

Recrystallization and Other Crystallization Techniques

Recrystallization is a powerful and economical technique for purifying crude solid products. The method relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound completely when hot but only sparingly at room or cold temperatures, while impurities remain either fully soluble or insoluble.

For this compound, suitable recrystallization solvents could include alcohols like ethanol (B145695) or isopropanol, or a solvent/anti-solvent system such as ethyl acetate/hexanes. The process involves dissolving the crude solid in a minimum of the hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly. The slow cooling promotes the formation of a pure crystalline lattice, excluding impurities which remain in the mother liquor.

Other techniques like vapor diffusion or slow evaporation of a dilute solution can be employed to obtain high-quality single crystals suitable for X-ray crystallographic analysis, which provides definitive structural proof.

Purity Assessment for Research Applications

A combination of analytical methods is used to confirm the identity and assess the purity of the final product.

Melting Point: A pure crystalline solid exhibits a sharp, defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point, making it a quick and reliable indicator of purity.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum confirm the arrangement of protons, while the ¹³C NMR spectrum confirms the carbon framework. The absence of signals corresponding to impurities is a strong indicator of high purity.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with high precision, which in turn confirms the elemental formula.

Chromatographic Analysis:

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for a preliminary check of purity. A pure compound should appear as a single spot.

Analytical HPLC: This is the gold standard for quantitative purity determination. The sample is analyzed on an HPLC system, and the area of the peak corresponding to the product is compared to the total area of all peaks in the chromatogram. For research applications, a purity of ≥95% is typically required. nih.gov

The following table summarizes the primary techniques for purity assessment.

Technique Information Obtained Indication of Purity
Melting PointMelting temperature rangeSharp and narrow range
¹H and ¹³C NMRMolecular structure and environment of atomsAbsence of extraneous signals
Mass SpectrometryMolecular weight and formulaCorrect molecular ion peak [M+H]⁺
Analytical HPLCQuantitative puritySingle major peak (e.g., >95% by area)

Structure-Activity Relationship (SAR) Studies of Morpholine-Containing Compounds

Influence of the Morpholine Ring on Pharmacological Properties

The morpholine ring is a privileged scaffold in drug discovery, valued for its ability to impart favorable physicochemical and biological properties to a molecule. nih.govresearchgate.net This six-membered heterocycle, containing both an ether linkage and a secondary amine, can enhance a compound's solubility, metabolic stability, and ability to bind to therapeutic targets. nih.govsci-hub.se The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many proteins and receptors. tandfonline.com

The morpholine moiety's presence has been associated with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govsci-hub.seijprems.com Its conformational flexibility allows it to orient itself optimally within the binding site of a biological target. nih.gov Furthermore, the nitrogen atom in the morpholine ring provides a basic center that can engage in important ionic interactions, anchoring the molecule to its target. nih.gov The ability of the morpholine ring to modulate pharmacokinetic properties is a key reason for its incorporation into many lead compounds. nih.govsci-hub.se

Impact of Benzoate Ester Moiety on Biological Interactions

The benzoate ester moiety is a significant functional group that can profoundly affect a compound's biological behavior. Esters are frequently used in drug design to create prodrugs, which can improve a drug's absorption and distribution. organic-chemistry.org In the body, these esters can be cleaved by enzymes called esterases to release the active form of the drug. patsnap.com This strategy can enhance a compound's bioavailability by increasing its lipid solubility, which aids its passage through cell membranes.

The methyl ester of this compound can influence how the compound is absorbed, distributed, metabolized, and excreted. mdpi.com The nature of the ester can control the rate at which the active form of the drug is released, thereby influencing its therapeutic effect. mdpi.com The aromatic ring of the benzoate group can also participate in π-π stacking interactions with biological targets, contributing to binding affinity. researchgate.net

Role of Bromine Substitution in Modulating Bioactivity

The introduction of a bromine atom onto an aromatic ring is a common strategy in medicinal chemistry to enhance a compound's potency and selectivity. researchgate.netresearchgate.net Bromine's electron-withdrawing nature can alter the electronic environment of the aromatic ring, influencing the molecule's reactivity and how it is metabolized. fiveable.mepressbooks.pub This can lead to improved interactions with the target protein.

Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can significantly increase a compound's binding affinity for its target. researchgate.net The position of the bromine atom on the benzene ring is critical and can dictate the molecule's orientation within a binding pocket, leading to specific biological effects. libretexts.org In the case of this compound, the bromine at the C-3 position is expected to play a key role in its biological activity.

Pharmacological Screening and Mechanistic Investigations

Pharmacological screening is a crucial step in drug discovery to identify the potential therapeutic uses of a compound and to understand how it works at a molecular level. For this compound and its analogs, this involves a range of assays to determine their biological effects and to pinpoint their molecular targets.

Exploration of Potential Therapeutic Areas (e.g., anti-inflammatory, antimicrobial, anticancer)

Morpholine-containing compounds have shown promise in a variety of therapeutic areas. sci-hub.se Their diverse biological activities make them attractive candidates for development as new treatments for a range of diseases.

Anticancer Activity: Many morpholine derivatives have been investigated for their potential as anticancer agents. ijprems.combenthamdirect.com Some have been found to inhibit the growth of cancer cells by inducing programmed cell death (apoptosis) or by blocking signaling pathways essential for tumor growth. benthamdirect.com

Antimicrobial Activity: The morpholine scaffold is a component of several known antimicrobial drugs. researchgate.net These compounds can kill or inhibit the growth of bacteria and fungi by disrupting their cell walls or by interfering with essential cellular processes. researchgate.net

Anti-inflammatory Activity: Morpholine derivatives have also been explored for their anti-inflammatory properties. ijprems.com They may work by reducing the production of inflammatory molecules in the body. mdpi.com

Studies on Enzyme Inhibition or Receptor Modulation

To understand the mechanism of action of these compounds, researchers investigate their effects on specific enzymes and receptors. researchgate.net These studies are key to explaining their observed pharmacological activities.

Some morpholine derivatives have been identified as potent inhibitors of various enzymes. researchgate.net For example, they have been shown to inhibit kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. sci-hub.se By blocking the activity of these enzymes, these compounds can interrupt disease processes. Other morpholine-containing compounds have been found to modulate the function of G protein-coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes.

Table 1: Investigated Biological Activities of Morpholine-Containing Compounds

Therapeutic Area Research Findings Citations
Anticancer Induction of apoptosis and inhibition of cancer cell proliferation. ijprems.combenthamdirect.com
Antimicrobial Disruption of microbial cell walls and inhibition of essential enzymes. researchgate.netresearchgate.net
Anti-inflammatory Reduction of pro-inflammatory mediators. ijprems.commdpi.com
Enzyme Inhibition Inhibition of kinases and other enzymes. sci-hub.seresearchgate.net

| Receptor Modulation | Modulation of G protein-coupled receptors. | researchgate.net |

Investigation of Cellular Pathways and Molecular Targets

The morpholine moiety is a key structural feature in many bioactive molecules, conferring advantageous properties that make it a "privileged structure" in medicinal chemistry. nih.gov While specific investigations into the cellular pathways directly modulated by this compound are not extensively detailed in public literature, the known activities of analogous morpholine-containing compounds allow for informed hypotheses regarding its potential molecular targets.

Morpholine derivatives are frequently designed as inhibitors of various enzymes and modulators of receptors. A significant area of research is their application as anticancer agents targeting kinases involved in cell cycle regulation. nih.gov Key targets include phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are crucial in the growth and proliferation of cancer cells, including those in central nervous system (CNS) tumors like glioblastoma. nih.govacs.org The morpholine oxygen can form critical hydrogen bonds within the kinase hinge region, a common binding motif for kinase inhibitors. tandfonline.com

In the context of CNS disorders, morpholine-containing compounds are known to interact with a variety of neuroreceptors and enzymes. acs.orgcapes.gov.br They often bear structural similarity to endogenous neurotransmitters, enabling them to modulate receptors involved in mood disorders and pain. acs.orgresearchgate.net For example, morpholine derivatives have been investigated as modulators of cannabinoid receptors and GABA receptors. nih.gov Furthermore, enzymes implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's are prominent targets. These include γ-secretase and BACE-1, which are involved in the production of amyloid-β peptides, as well as Leucine-rich repeat kinase 2 (LRRK2) in Parkinson's disease. nih.gov Given the presence of the morpholine scaffold, this compound and its analogs are rational candidates for screening against these and other related biological targets.

Drug Design and Development Considerations

Strategies for Optimizing Drug-like Properties

The process of lead optimization is critical in transforming a biologically active compound into a viable drug candidate with suitable efficacy, selectivity, and pharmacokinetic properties. numberanalytics.compatsnap.com For morpholine-containing compounds like this compound, several established medicinal chemistry strategies can be employed to enhance their drug-like characteristics. numberanalytics.comslideshare.net

The morpholine ring itself is often incorporated to improve physicochemical properties. It is a weaker base than piperidine, which can lead to a more favorable pKa, enhancing solubility at physiological pH and improving oral absorption and brain permeability. nih.govnih.govlifechemicals.com Further optimization strategies include:

Structure-Activity Relationship (SAR) Analysis: This involves systematically modifying the substituents on the core scaffold. numberanalytics.com For this compound, the bromine atom and the methyl ester group are key points for modification. Varying the halogen at position 3 or replacing it with other groups could fine-tune electronic properties and binding interactions. The ester could be altered to modulate stability and solubility.

Bioisosterism: Functional groups can be replaced with other groups that have similar physical or chemical properties. For instance, the bromine atom could be replaced with a chlorine or a trifluoromethyl group to alter lipophilicity and metabolic stability.

Scaffold Hopping: The central phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new interaction space within a biological target and improve properties or escape patent limitations. numberanalytics.com

Rigidification: Introducing conformational constraints to the molecule can lock it into a bioactive conformation, potentially increasing potency and selectivity while reducing off-target effects.

These strategies aim to achieve a delicate balance between potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties to develop a successful clinical candidate. patsnap.com

Prodrug Approaches and Targeted Drug Delivery Systems

Prodrug strategies are a powerful tool for overcoming limitations of drug candidates, such as poor solubility, low permeability, or lack of site-specific delivery. rsc.orgsciencepublishinggroup.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active molecule. nih.gov

For this compound, the methyl ester itself can be considered a simple prodrug of the corresponding carboxylic acid. Ester prodrugs are commonly used to mask polar groups, thereby increasing lipophilicity and enhancing membrane permeability. nih.gov Upon absorption, esterase enzymes would hydrolyze the methyl ester to release the potentially active carboxylic acid derivative.

More advanced prodrug approaches could involve attaching specific promoieties to the molecule to achieve targeted delivery or sustained release. nih.gov Strategies include:

Improving Water Solubility: Attaching highly polar or ionizable groups, such as phosphates or amino acids, can dramatically increase aqueous solubility for parenteral formulations. nih.govresearchgate.net

Targeted Delivery: A promoiety could be designed to be recognized by specific enzymes or transporters that are overexpressed in target tissues, such as tumors or specific organs. sciencepublishinggroup.com For example, conjugating the compound to a molecule recognized by a transporter at the blood-brain barrier could enhance its CNS penetration.

Long-Acting Formulations: Linking the parent drug to a lipophilic carrier, such as a long-chain fatty acid, can create a prodrug that, when formulated in a delivery system like nanoparticles or an oil-based depot, allows for slow release and a prolonged duration of action. nih.gov

These approaches can significantly improve the therapeutic index of a drug by increasing its concentration at the site of action while minimizing systemic exposure and associated side effects. rsc.org

Computational Drug Design (e.g., Molecular Docking) for Target Interaction Prediction

Computational methods are indispensable in modern drug discovery for predicting and analyzing how a ligand might interact with its biological target. mdpi.comscielo.br Molecular docking is a key technique used to predict the preferred orientation and binding affinity of a molecule when bound to the active site of a receptor or enzyme. nih.gov

For a compound like this compound, molecular docking studies would be a primary step to screen it against libraries of potential biological targets, such as kinases, G-protein coupled receptors, or enzymes implicated in disease. nih.gov The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Using software (e.g., AutoDock, Vina) to place the 3D structure of the ligand into the binding site of the protein in various conformations. nih.govnih.gov

Calculating a "docking score" or binding energy for each pose, which estimates the binding affinity. Lower binding energies typically suggest a more favorable interaction. japsonline.com

Analyzing the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that stabilize the ligand-protein complex. scienceopen.com

This in silico analysis helps prioritize compounds for synthesis and biological testing, explains observed structure-activity relationships, and guides the design of more potent and selective analogs. mdpi.com For instance, docking studies of morpholine-based inhibitors have confirmed that the morpholine oxygen frequently acts as a hydrogen bond acceptor with residues in the hinge region of kinases like PI3K. tandfonline.com

Table 1: Example of Molecular Docking Results for a Morpholine-Based Compound Against Various Kinase Targets

Target Protein (PDB ID)LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
PI3Kα (4L23)Morpholine-pyrimidine analog-8.5Val851Hydrogen Bond (Morpholine O)
mTOR (4JT6)Tetrahydroquinoline-morpholine analog-9.2Asp2195, Val2240Hydrogen Bond, Hydrophobic
Src Kinase (2SRC)Pyrimidine-morpholine hybrid-7.8Thr338, Met341Hydrogen Bond, Hydrophobic

This table is illustrative and compiled from data on various morpholine-containing inhibitors to demonstrate typical computational results.

Emerging Research Directions in Morpholine-Based Medicinal Chemistry

Applications in Central Nervous System (CNS) Drug Discovery

The development of drugs for central nervous system disorders is particularly challenging due to the need for molecules to cross the highly selective blood-brain barrier (BBB). nih.govnih.gov The morpholine scaffold has emerged as a valuable heterocycle in CNS drug discovery precisely because it can help address this challenge. acs.orgcapes.gov.br

The physicochemical properties of the morpholine ring are key to its utility in CNS-active compounds. researchgate.net Its features include:

Balanced Lipophilicity and Hydrophilicity: This balance is crucial for traversing the BBB. nih.gov

Reduced Basicity: The pKa of the morpholine nitrogen is close to physiological pH, which enhances aqueous solubility and allows for favorable interactions without the liabilities of more strongly basic amines. nih.govacs.org

Hydrogen Bonding Capacity: The oxygen atom can act as a hydrogen bond acceptor, enhancing binding potency with target proteins. nih.gov

Consequently, morpholine derivatives are being actively investigated for a range of CNS pathologies, including neurodegenerative diseases, mood disorders, pain, and brain cancers. acs.orgcapes.gov.br They are designed to interact with targets such as neuroreceptors, enzymes like BACE-1 involved in Alzheimer's disease, and kinases like LRRK2 in Parkinson's disease. nih.govacs.org The structural framework of this compound, containing this privileged scaffold, makes it and its analogs promising candidates for exploration in CNS drug discovery programs.

Development of Novel Antiviral Agents

The quest for new antiviral agents is a perpetual challenge in medicinal chemistry, driven by the emergence of drug-resistant viral strains and novel viral pathogens. While direct studies on the antiviral activity of this compound are not extensively documented in publicly available research, the broader class of molecules containing morpholine and substituted benzene rings has shown promise in this area.

The morpholine moiety is a key feature in the structure of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense oligonucleotides that have demonstrated significant antiviral activity. nih.govnih.govgoogle.comgoogle.com PMOs are synthetic molecules that can block the translation of viral mRNA, thereby inhibiting viral replication. nih.govnih.gov These agents have a backbone composed of morpholine rings linked by phosphorodiamidate groups, which confers resistance to degradation by cellular enzymes. nih.govgoogle.com Their mechanism of action involves steric hindrance of the ribosomal machinery, preventing protein synthesis. nih.gov

Research has highlighted the potential of PMOs against a range of viruses, including:

Ebola virus: PMOs have been investigated as potential therapeutics for Ebola virus disease. google.com

Coronaviruses: Studies have explored the use of PMOs to inhibit the replication of coronaviruses.

Flaviviruses: The antiviral potential of PMOs extends to this family of viruses. google.com

Herpes Simplex Virus (HSV): Peptide-conjugated PMOs (PPMOs) have shown efficacy against HSV-1. google.com

Arenaviruses: PPMOs targeting conserved genomic sequences have demonstrated broad-spectrum activity against various arenaviruses. nih.gov

While this compound is a small molecule and not an oligonucleotide itself, its structural components—the morpholine ring and the substituted benzoate—are present in molecules with demonstrated biological activity. For instance, studies on benzamide (B126) derivatives, which are structurally related to benzoates, have identified compounds with antiviral properties. A screening of an in-house library identified a benzamide compound with a bromobenzene (B47551) moiety that was effective against influenza A and B viruses. nih.gov Similarly, a benzamide derivative named AH0109 has been identified as a potent inhibitor of HIV-1 replication. nih.gov

These findings suggest that the morpholino and substituted phenyl groups are valuable pharmacophores in the design of antiviral agents. The presence of a bromine atom on the benzene ring of this compound could further influence its biological activity, potentially through enhanced binding interactions with target proteins. However, specific research data on the antiviral efficacy of this compound is required to substantiate its potential in this therapeutic area.

Utility in Oligonucleotide Therapeutics

Oligonucleotide therapeutics represent a rapidly advancing field of medicine, with the potential to treat a wide range of diseases by modulating gene expression. A key class of these therapeutics is the phosphorodiamidate morpholino oligomers (PMOs), which, as previously mentioned, possess a unique morpholine-based backbone. nih.govnih.govgoogle.comgoogle.com

The synthesis of these complex therapeutic molecules is a critical aspect of their development. nih.gov The process involves the sequential coupling of morpholino subunits, which are derived from ribonucleosides through a ribose-to-morpholine transformation. gene-tools.com While the direct incorporation of this compound into the backbone of a PMO has not been described, the synthesis of various modified oligonucleotides often involves the use of specialized building blocks and coupling agents.

Patents related to the manufacturing of morpholino oligonucleotides describe various synthetic strategies, including both liquid-phase and solid-phase synthesis methods. google.comgoogle.com These processes often utilize protecting groups to ensure the correct assembly of the oligonucleotide chain.

Although a direct role for this compound in current oligonucleotide synthesis protocols is not evident from the available literature, the field is continually exploring new chemical modifications to enhance the properties of therapeutic oligonucleotides, such as their stability, delivery, and efficacy. The potential for small molecules like substituted morpholinobenzoates to act as precursors or modifying agents for the nucleobases or the backbone of novel oligonucleotide analogs remains an area for future investigation.

Applications Beyond Medicinal Chemistry

Material Science Applications of Morpholine (B109124) Derivatives

The unique properties of morpholine derivatives have led to their use in the development of new materials with enhanced functionalities. nih.gov

Use in Polymer Synthesis and Modification

Morpholine derivatives have found a niche in polymer science, where they can act as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. nih.gov This is crucial for developing advanced materials with superior mechanical and thermal properties. nih.gov For instance, morpholine-2,5-diones, which are derived from amino acids, can undergo polymerization to create biodegradable polydepsipeptides with potential for biomedical applications. fishersci.comsigmaaldrich.com The presence of the morpholine group in Methyl 3-bromo-4-morpholinobenzoate could potentially be leveraged in similar polymerization reactions or as a modifying agent to impart specific characteristics to a polymer backbone.

Role as Corrosion Inhibitors

One of the most established industrial applications of morpholine and its derivatives is as corrosion inhibitors, particularly for protecting metals like steel, copper, iron, lead, and zinc. sigmaaldrich.comsigmaaldrich.com They are frequently used in steam boiler systems and for the protection of industrial equipment. nih.govsigmaaldrich.com The mechanism of action often involves the formation of a protective film on the metal surface, which is facilitated by the amine group of the morpholine ring. sigmaaldrich.com Studies have shown that morpholine derivatives, including various morpholine salts, are effective volatile corrosion inhibitors (VCIs) for carbon steel. indiamart.comnih.govcymitquimica.com For example, morpholine benzoate (B1203000) and morpholine carbonate have demonstrated excellent performance, with inhibition efficiencies exceeding 85%. indiamart.com The presence of the morpholine moiety in this compound suggests its potential as a corrosion inhibitor, a hypothesis that would require experimental validation.

Table 1: Performance of Select Morpholine Salt Volatile Corrosion Inhibitors

InhibitorCorrosion Rate (mm/a)Inhibition Efficiency (%)
Morpholine Carbonate<0.01>85
Morpholine Benzoate<0.01>85
Morpholine Propionate--
Morpholine Formate--
Morpholine Acetate (B1210297)--
Data derived from a study on morpholine salt VCIs in a 3.5% NaCl solution. indiamart.com Exact values for propionate, formate, and acetate were not specified but were ranked lower than carbonate and benzoate.

Agrochemical Applications of Morpholine Derivatives

The biological activity of morpholine derivatives extends to the agricultural sector, where they have been developed into a range of products for crop protection and growth management. bldpharm.comtcichemicals.com

Development of Pesticides and Fungicides

Morpholine derivatives are a well-established class of fungicides used to control a variety of plant diseases, particularly powdery mildew on cereals. sigmaaldrich.com Commercially significant morpholine-based fungicides include fenpropimorph (B1672530) and tridemorph. sigmaaldrich.com These compounds act as ergosterol (B1671047) biosynthesis inhibitors, disrupting the formation of fungal cell membranes. sigmaaldrich.com The morpholine class of antifungals is considered to have a low risk for the development of resistance because they are often multisite inhibitors. Given the known fungicidal properties of the morpholine ring, this compound could be investigated as a potential new fungicidal agent.

Table 2: Examples of Morpholine-Based Fungicides

FungicideTarget Disease
FenpropimorphPowdery Mildew
TridemorphPowdery Mildew
AmorolfineVarious Fungal Infections
These are established fungicides containing the morpholine scaffold. sigmaaldrich.com

Plant Growth Regulation Studies

Beyond pest and disease control, some morpholine derivatives have been studied for their effects on plant growth. tcichemicals.com The structural features of these compounds can influence various physiological processes in plants. Research in this area aims to develop new molecules that can enhance crop yields or improve stress tolerance. The specific structure of this compound, with its combination of a morpholine ring and a substituted benzoic acid ester, makes it a candidate for screening in plant growth regulation assays.

Industrial and Research Utility as Chemical Building Blocks

In addition to its potential direct applications, this compound is a valuable intermediate in organic synthesis. The presence of a bromine atom on the aromatic ring and the methyl ester group provide reactive sites for a variety of chemical transformations. Halogenated aromatic compounds are versatile precursors for cross-coupling reactions, such as Suzuki and Heck reactions, which are powerful tools for constructing more complex molecules. bldpharm.com The ester group can be hydrolyzed to a carboxylic acid or converted to other functional groups. This dual reactivity makes this compound a potentially useful building block for the synthesis of a wide range of novel compounds for various industrial and research purposes.

Reagent in Organic Synthesis

While not its primary documented use, in principle, this compound could be used as a reagent in various organic reactions. Its structure allows it to participate in reactions typical of aromatic bromides and esters, potentially serving as a scaffold to build more complex molecular architectures.

Solvent for Chemical Reactions

There is no evidence to suggest that this compound is used as a solvent for chemical reactions. Its likely solid state at room temperature and its relatively complex structure make it unsuitable for this purpose. Solvents are typically low-molecular-weight, unreactive liquids.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings

Current understanding of Methyl 3-bromo-4-morpholinobenzoate is primarily as a synthetic intermediate. Its value stems from the strategic placement of its functional groups. The morpholine (B109124) moiety is recognized as a "privileged pharmacophore" in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as solubility, metabolic stability, and target-binding affinity. nih.govnih.gov The morpholine ring can enhance a molecule's potency through interactions with target proteins, particularly kinases, and modulate pharmacokinetic profiles. nih.gove3s-conferences.org For example, the morpholine group in the anticancer drug Gefitinib is crucial for prolonging its plasma half-life, while in Linezolid, it was selected to reduce toxicity and improve pharmacokinetics. sci-hub.se

The bromo-substituted benzene (B151609) ring provides a classic handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents to build molecular complexity. numberanalytics.com The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, further expanding the synthetic possibilities. nih.gov Therefore, this compound serves as a key precursor for creating libraries of novel morpholine-containing compounds for screening against various therapeutic targets, including cancer, inflammation, and infectious diseases. e3s-conferences.orgbenthamdirect.com

Unexplored Research Avenues and Challenges

Despite its potential, significant research is required to fully exploit the utility of this compound and its derivatives. Key challenges and future research directions are centered on improving its synthesis, understanding the biological roles of its derivatives, and ensuring their safety.

The synthesis of N-aryl morpholines, the core of the title compound, traditionally relies on methods like palladium-catalyzed Buchwald-Hartwig amination. numberanalytics.com While effective, these methods often require expensive and toxic heavy metal catalysts, harsh reaction conditions, and complex ligands. A major avenue for future research is the development of greener and more sustainable synthetic protocols.

Recent advances point toward several promising directions:

Greener Catalysis: Research into replacing palladium with more abundant and less toxic metals like copper or nickel is ongoing. numberanalytics.comresearchgate.net The development of ligand-free catalytic systems or the use of photoredox catalysis in conjunction with nickel salts presents a cheaper and more environmentally benign alternative for C-N bond formation. researchgate.net

Novel Reagents and Pathways: A recently developed one- or two-step, redox-neutral protocol uses inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) to convert amino alcohols to morpholines, eliminating toxic reagents and reducing waste. nih.govresearchgate.net This approach offers significant environmental and safety benefits over traditional methods. sci-hub.se

Flow Chemistry: Continuous flow chemistry offers a safer, more scalable, and efficient alternative to traditional batch processing for synthesizing pharmaceutical intermediates. nih.gov Applying flow chemistry to the synthesis of this compound and its subsequent derivatization could lead to cleaner reactions, shorter production times, and improved safety, particularly when handling hazardous reagents. e3s-conferences.orgnih.gov

While the morpholine moiety is a common feature in many active drugs, a deeper understanding of its specific role in the mechanism of action is often needed. For derivatives of this compound, future research should focus on elucidating how the 4-morpholinobenzoate (B8396354) scaffold interacts with biological targets.

Key areas of investigation include:

Target Identification and SAR: Systematic screening of libraries derived from the title compound is necessary to identify novel biological targets. Once a lead compound is identified, detailed Structure-Activity Relationship (SAR) studies can reveal which parts of the molecule are essential for activity. e3s-conferences.orgnih.gov For instance, in kinase inhibitors, the morpholine ring often forms crucial hydrogen bonds in the hinge region of the ATP-binding pocket, and subtle modifications can dramatically alter potency and selectivity. nih.govresearchgate.net

Kinase Inhibition Profiles: Many morpholine-containing compounds are potent inhibitors of signaling pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer. benthamdirect.comresearchgate.net Future work should involve comprehensive profiling of new derivatives against a panel of kinases to understand their selectivity and potential for off-target effects. Replacing a standard morpholine with a bridged or chiral morpholine has been shown to dramatically improve selectivity for mTOR over PI3Kα, a strategy that could be explored. researchgate.net

Modulation of Pharmacokinetics: The morpholine ring is known to improve drug-like properties. nih.gov Research should quantify how derivatives of this compound affect absorption, distribution, metabolism, and excretion (ADME) profiles, providing a clearer rationale for its inclusion in drug design. nih.gov

A significant challenge in drug development is ensuring a compound's safety. While the morpholine ring can improve a drug's properties, it is not immune to metabolic processes that can lead to toxicity. nih.govbiosynce.com

Future research must address these safety concerns:

Metabolic Stability: The morpholine ring can be susceptible to oxidative metabolism. sci-hub.se A key research avenue is to investigate the metabolic pathways of new morpholine derivatives to identify any toxic metabolites. Strategies to improve metabolic stability include blocking metabolic "hotspots" by introducing substituents or replacing the morpholine ring with more stable bioisosteres. researchgate.net

Bioisosteric Replacement: Researchers have explored replacing the morpholine ring with alternatives like spirocyclic oxetanes, which can be less lipophilic and more metabolically stable while maintaining desired biological activity. sci-hub.se This strategy could be applied to promising leads derived from this compound to mitigate potential toxicity.

Predictive Toxicology: The use of computational and in silico models, including machine learning algorithms, to predict the toxicity of heterocyclic compounds based on their structure is an emerging trend. numberanalytics.com Applying these predictive tools early in the design phase can help prioritize compounds with a higher likelihood of having a favorable safety profile, saving time and resources.

Potential for Novel Applications and Interdisciplinary Research

The unique properties of the morpholine scaffold open the door to innovative applications beyond traditional small-molecule drugs, particularly at the intersection of chemistry, biology, and materials science.

The field of nanomedicine offers a powerful platform to enhance the efficacy and reduce the side effects of therapeutic agents. nih.gov Derivatives of this compound could be integrated with nanotechnology to create advanced drug delivery systems.

Potential interdisciplinary research includes:

Functionalization of Nanocarriers: The carboxylic acid group (unveiled after ester hydrolysis) of a morpholine-benzoate derivative could be used to covalently attach the molecule to the surface of nanocarriers like liposomes, polymeric nanoparticles, or dendrimers. nih.govnih.govnih.gov This functionalization can improve drug loading, stability, and create a targeted delivery vehicle.

Targeted Drug Delivery: By conjugating morpholine-based drugs to nanoparticles that are also decorated with targeting ligands (e.g., antibodies, aptamers, or small molecules), it is possible to achieve active targeting of specific cells, such as cancer cells. nih.govnih.gov This approach concentrates the therapeutic agent at the site of disease, potentially increasing its effectiveness while minimizing exposure and toxicity to healthy tissues. nih.gov The morpholine moiety itself might contribute favorably to the nanoparticle's properties, such as improved biocompatibility and circulation time. acs.org

Exploration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and development of new therapeutic agents. chemicalbook.comorganic-chemistry.org These computational approaches can analyze vast and complex datasets to predict the properties and activities of molecules, thereby streamlining the drug development pipeline. chemicalbook.com

In the context of compounds like this compound and its derivatives, AI and ML can be leveraged in several key areas:

Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on existing data from similar morpholine-containing compounds to predict the potential biological targets and efficacy of new derivatives. chemicalbook.com By analyzing quantitative structure-activity relationships (QSAR), these models can identify key molecular features that contribute to desired therapeutic effects.

Virtual Screening: AI-powered platforms can perform high-throughput virtual screening of large compound libraries to identify molecules with a high probability of binding to a specific biological target. chemicalbook.com This significantly reduces the time and cost associated with traditional screening methods.

ADMET Prediction: A critical aspect of drug development is the evaluation of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. AI models can predict these properties with increasing accuracy, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process. chemicalbook.com

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties for a specific therapeutic target. chemicalbook.com These models can explore a vast chemical space to propose novel structures that may not be conceived through traditional medicinal chemistry approaches.

Synthesis Planning: AI tools are also being developed to assist in the planning of synthetic routes for novel compounds, potentially making the manufacturing process more efficient and cost-effective. biosynth.com

The application of AI and machine learning holds significant promise for accelerating the discovery and optimization of drug candidates based on the this compound scaffold. By integrating these advanced computational techniques, researchers can more effectively navigate the complexities of drug development and bring new therapies to patients faster.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.